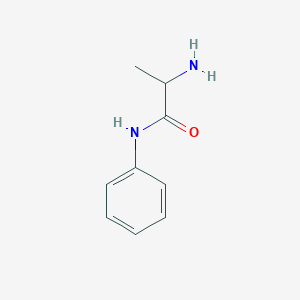

2-氨基-N-苯基丙酰胺

描述

2-Amino-N-phenylpropanamide derivatives are a class of compounds that have garnered interest due to their potential applications in various fields of chemistry and pharmacology. These compounds are characterized by the presence of an amino group and a phenylpropanamide moiety, which can be modified to produce a range of derivatives with different properties and activities.

Synthesis Analysis

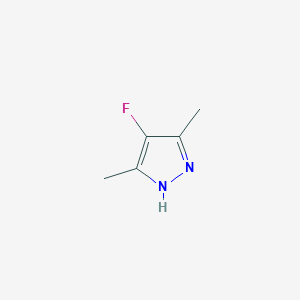

The synthesis of these derivatives can be complex, involving multiple steps and reagents. A one-pot synthesis approach for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives has been developed, which simplifies the process. The key step involves the amide formation where the acid hydrochloride is protected and activated by Vilsmeier reagent, leading to the desired product in a more straightforward manner .

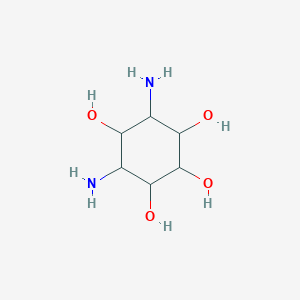

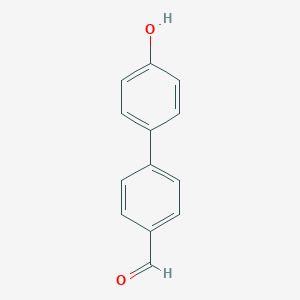

Molecular Structure Analysis

The molecular structure of 2-amino-N-phenylpropanamide derivatives is crucial in determining their reactivity and interaction with other molecules. For instance, the structure of 2-amino-N-(2-hydroxyphenyl)benzamide shows an aniline ring and a phenol ring connected by an amide group. The bond distances and electron density distribution are influenced by the electron-withdrawing and electron-donating substituents, which affect the overall geometry and reactivity of the molecule. The amide nitrogen atom exhibits hybridization between sp2 and sp3, with electron density delocalized across the amide ligand and to the aryl rings .

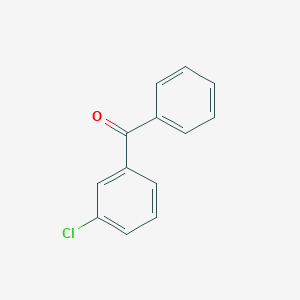

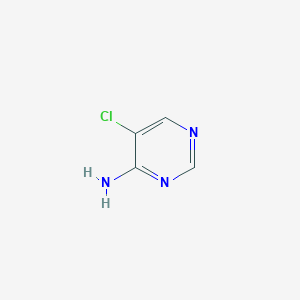

Chemical Reactions Analysis

Chemoselective reactions involving 2-amino-N-phenylpropanamide derivatives can lead to the formation of various heterocyclic compounds. For example, the reactivity of a derivative containing three nucleophilic centers against dihaloalkanes and aldehydes results in the chemoselective synthesis of hexahydro-4-pyrimidinones or oxazolidines. These reactions are influenced by the molecular structure and can be explained by ab initio calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-phenylpropanamide derivatives are influenced by their molecular structure. For instance, polyamides derived from these compounds exhibit good solubility in organic solvents, high thermal stability, and desirable mechanical properties such as tensile strength and modulus of elasticity. These properties are dependent on the exact repeating unit structure of the polyamides, which can be tailored by using different dicarboxylic acids in the synthesis process .

科学研究应用

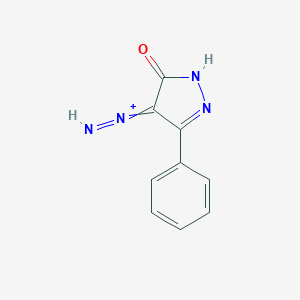

合成化学

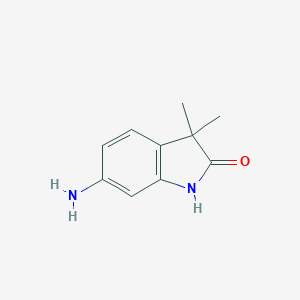

2-氨基-N-苯基丙酰胺及其衍生物在合成化学中被广泛使用。例如,开发了一种新颖的2H-氮杂环丙烯基胺环扩张方法,其中包括使用2-氨基-N-苯基丙酰胺衍生物。该方法提供了一种合成2,3-二氢-1,3,3-三甲基吲哚-2-酮的新途径,这是一种具有潜在应用价值的化合物,可用于各种化学合成(Mekhael et al., 2002)。此外,该化合物已成为(R)-2-氨基-3,3,3-三氟-2-甲基-N-苯基丙酰胺衍生物的一锅合成方法的一部分,表明其在简化化学合成过程中的实用性(Li et al., 2013)。

药物开发和生物医学研究

在药物开发和生物医学研究领域,已合成并评估了2-氨基-N-苯基丙酰胺衍生物作为抗癌药物的潜力。值得注意的是,一些合成的衍生物对某些癌细胞系表现出有希望的细胞毒性,表明这些化合物在抗癌药物开发中的潜力(Kumar et al., 2009)。此外,该化合物已成为合成具有氨基酸共轭苯胺的新型邻苯二甲酰亚胺衍生物的一部分,这些衍生物显示出显著的抗癫痫活性,暗示了其在创造新的治疗剂中的作用(Asadollahi et al., 2019)。

病原体检测

2-氨基-N-苯基丙酰胺还被用于病原体检测的创新方法。一项研究概述了一种基于特定细菌产生的酶水解2-氨基-N-苯基丙酰胺时产生外源挥发性有机化合物(VOC)的新方法,用于检测致病细菌。该方法提供了一种用于病原体检测的低成本和简单策略(Tait et al., 2015)。

其他应用

该化合物还在各种其他化学过程和反应中找到了用途。例如,它参与了化学选择性反应,用于合成手性六氢-4-嘧啶酮和噁唑烷,展示了其在化学合成中的多功能性(Hajji et al., 2002)。

未来方向

Future research on “2-amino-N-phenylpropanamide” and related compounds could focus on their potential applications in pharmaceuticals, particularly as potent analgesics . Additionally, the design of novel multivalent ligands that act on mu and delta opioid receptors and NK-1 receptors could be an interesting area of study .

属性

IUPAC Name |

2-amino-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBYQYMLYZMHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-phenylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

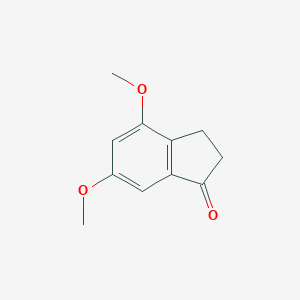

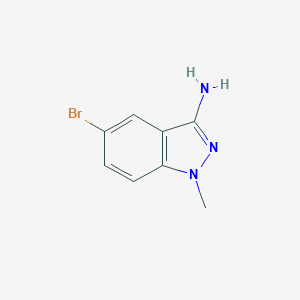

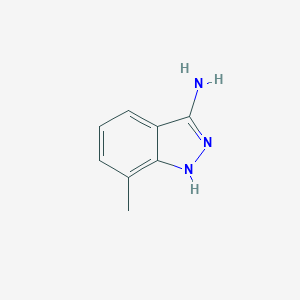

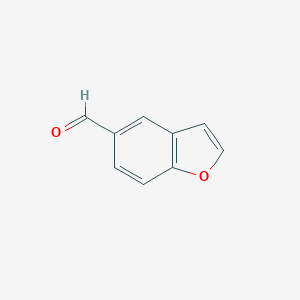

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。